molecular formula C12H19N3O B14382376 N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90120-16-4

N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea

Cat. No.: B14382376
CAS No.: 90120-16-4
M. Wt: 221.30 g/mol
InChI Key: FWHANCZCGFYVQN-UHFFFAOYSA-N
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Description

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with a unique structure that combines a cyclopentene ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of cyclopent-2-en-1-ylmethylamine with 1-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    cis-Jasmone: A related compound with a similar cyclopentene structure.

    3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another compound with a cyclopentene ring and similar functional groups.

Uniqueness

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is unique due to its combination of a cyclopentene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90120-16-4

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(cyclopent-2-en-1-ylmethyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C12H19N3O/c1-15-8-4-7-11(15)14-12(16)13-9-10-5-2-3-6-10/h2,5,10H,3-4,6-9H2,1H3,(H,13,16)

InChI Key

FWHANCZCGFYVQN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC(=O)NCC2CCC=C2

Origin of Product

United States

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